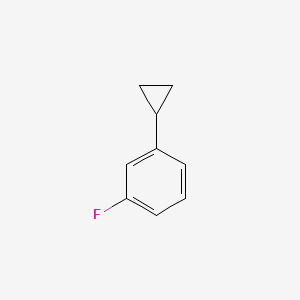

1-Cyclopropyl-3-fluorobenzene

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

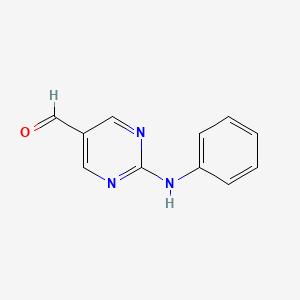

1-Cyclopropyl-3-fluorobenzene is a chemical compound with the molecular formula C9H9F . It is a member of the class of compounds known as fluorobenzenes .

Synthesis Analysis

The synthesis of cyclopropane compounds, such as 1-Cyclopropyl-3-fluorobenzene, can be quite challenging due to their complex molecular architectures . Various cyclopropanation techniques have been developed to enable the synthesis of unique cyclopropane natural products or use of cyclopropanes as versatile strategic intermediates .Molecular Structure Analysis

The molecular structure of 1-Cyclopropyl-3-fluorobenzene is based on the molecular formula C9H9F. It has an average mass of 136.166 Da and a monoisotopic mass of 136.068832 Da .Chemical Reactions Analysis

Cyclopropane compounds, including 1-Cyclopropyl-3-fluorobenzene, are involved in various chemical reactions. These reactions often involve the introduction of the cyclopropane motif in a collection of recent total syntheses .Physical And Chemical Properties Analysis

The physical and chemical properties of 1-Cyclopropyl-3-fluorobenzene can be inferred from its molecular structure. It has a molecular formula of C9H9F, an average mass of 136.166 Da, and a monoisotopic mass of 136.068832 Da .Applications De Recherche Scientifique

Synthesis and Chemical Reactions

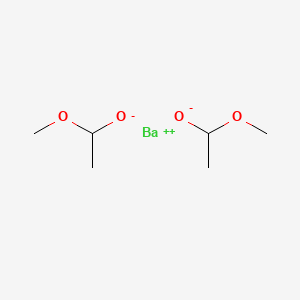

1-Cyclopropyl-3-fluorobenzene serves as a foundational compound in various synthetic and chemical reaction studies, showcasing its versatility in organic synthesis. One study outlined a new process for preparing cycloprophyl carboxylic acid, utilizing 2,4 Dichloro-1-fluorobenzene, which reacted with ethyl 3-ethoxyacrylate, followed by amination with cyclopropylamine, cyclization under DMF, and hydrolysis, yielding a total yield of 39.1%. This process is noted for its simplicity, efficiency, and reduced environmental impact, aligning with the principles of green chemistry (Yang Qiu-yan, 2013). Another research highlighted the ring-opening 1,3-dichlorination of donor-acceptor cyclopropanes by iodobenzene dichloride, demonstrating the compound's reactivity and applicability in creating products bearing chlorine atoms (L. K. B. Garve et al., 2014).

Catalysis and Enantioselective Synthesis

Significant research has been conducted on the catalytic and enantioselective synthesis involving cyclopropyl-related compounds, demonstrating their crucial role in creating complex molecular structures with high precision. One study explored the catalytic enantioselective synthesis of cyclopropanes featuring vicinal all-carbon quaternary stereocenters with a CH2F group, highlighting the influence of C–F⋯H–N interactions on reactivity and stereoselectivity (Zhong‐Yan Cao et al., 2018). Another investigation focused on asymmetric synthesis of fluoro, fluoromethyl, difluoromethyl, and trifluoromethylcyclopropanes, emphasizing the unique electronic properties resulting from the incorporation of a fluorine atom into substrates or reagents and their impact on biological activity and metabolic profiles (A. Pons et al., 2021).

Environmental and Material Science Applications

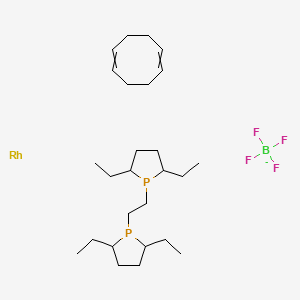

In the realm of environmental science, research on the hydrodefluorination and hydrogenation of fluorobenzene under mild aqueous conditions has been pivotal. A study using a simple heterogeneous rhodium-based catalytic system for the degradation of fluorobenzene into cyclohexane and fluoride under mild conditions highlighted potential methods for managing the environmental impact of fluorinated compounds (Rebekka Baumgartner & K. McNeill, 2012). Additionally, the synthesis and investigation of a cyclophane composed of fluorobenzene and phenol units aimed to observe the C−F···H−O hydrogen bond, offering insights into the structural dynamics and potential applications of such compounds in material science (H. Takemura et al., 2004).

Orientations Futures

Propriétés

IUPAC Name |

1-cyclopropyl-3-fluorobenzene |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9F/c10-9-3-1-2-8(6-9)7-4-5-7/h1-3,6-7H,4-5H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HFQGSVHXIJLSBE-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1C2=CC(=CC=C2)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70678876 |

Source

|

| Record name | 1-Cyclopropyl-3-fluorobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70678876 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

136.17 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-Cyclopropyl-3-fluorobenzene | |

CAS RN |

18511-61-0 |

Source

|

| Record name | 1-Cyclopropyl-3-fluorobenzene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=18511-61-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-Cyclopropyl-3-fluorobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70678876 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-Acetyl-4-[3,5-bis(methoxycarbonyl)phenyl]-semicarbazide](/img/structure/B600008.png)

![7,8-Dihydro-8-oxo-7-phenyl-pyrido[2,3-d]pyridazine-5-carboxylic acid](/img/structure/B600021.png)